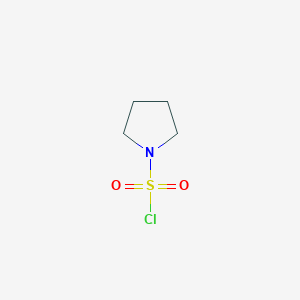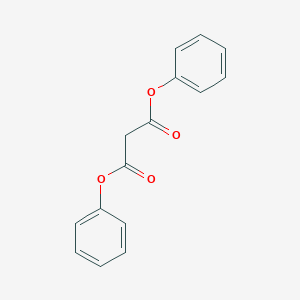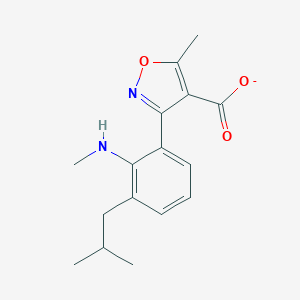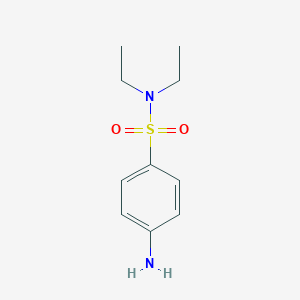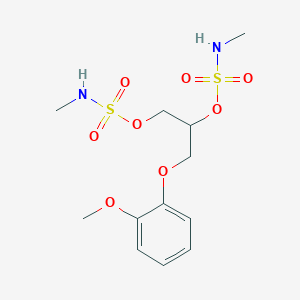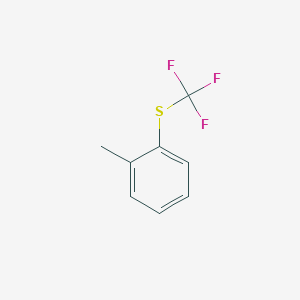
2-(Trifluoromethylthio)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethylthio)toluene is a chemical compound that is part of a broader class of trifluoromethylthio compounds. These compounds are characterized by the presence of a trifluoromethylthio group (-SCF3) attached to a toluene ring. The trifluoromethylthio group is known for its electron-withdrawing properties and its ability to influence the reactivity and stability of the compounds it is part of.
Synthesis Analysis
The synthesis of compounds related to 2-(Trifluoromethylthio)toluene involves various methods. For instance, a method to prepare 2-(2,2,2-trifluoroethylidene)-1,3-dithiane monoxide, which is a useful synthetic intermediate for the synthesis of alpha-trifluoromethyl ketones, has been developed . Another synthesis approach involves the reaction of dithiophosphonates with (R)-1-[3,5-Bis(trifloromethyl)phenyl]ethanol in toluene, leading to the formation of a compound with a dithiophosphonate bridge .
Molecular Structure Analysis
The molecular structure of compounds containing the trifluoromethylthio group can be complex. For example, the gas-phase structure of 1-trifluoromethylthio-1,2,2-trifluoroethene was determined using gas electron diffraction and ab initio calculations, revealing that the S—CF3 bond is nearly perpendicular to the ethene plane . This orientation is significant as it suggests that the sulfur lone pair is perpendicular to the ethene π orbitals, which can have implications for the compound's reactivity.
Chemical Reactions Analysis
The reactivity of compounds similar to 2-(Trifluoromethylthio)toluene under various conditions has been studied. For example, the β-elimination of arenethiol from trans-2,3-bis(arylthio)-4-nitro-2,3-dihydrothiophenes in toluene has been examined, showing regiospecific syn-elimination to give 2-(arylthio)-4-nitrothiophenes . This study provides insights into the substituent effects on the mechanism of β-elimination reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylthio compounds are influenced by the trifluoromethylthio group. For instance, diiron toluene-3,4-dithiolate complexes with tris(3-fluorophenyl)phosphine or tris(4-trifluoromethylphenyl)phosphine have been synthesized and characterized, revealing their ability to catalyze the reduction of protons to molecular H2 in the presence of a weak acid . Additionally, toluene-3,4-dithiolatoarsenic(III)-O,O'-ditolyl/alkylene dithiophosphate compounds have been synthesized and characterized, showing distorted trigonal-bipyramidal geometry .
Scientific Research Applications
-
Adsorption of Toluene by Ionic Liquid-Modified AC in High-Humidity Exhaust Gas
- Application : This study explores the potential application of ionic liquids as hydrophobic modifiers for the adsorption of toluene under a high-humidity environment .
- Method : Hydrophobic activated carbons were prepared using 1-butyl-3-methylimidazolium hexafluorophosphate (BMIMPF 6) to adsorb toluene . The adsorption performance and mechanism of the resulting ionic liquid-modified activated carbon for toluene were evaluated .
- Results : The toluene adsorption capacity of BMIMPF 6 -AC-H was 1.53 times higher than that of original activated carbon, while the adsorption capacity for water vapor was only 37.30% of it at 27 °C and 77% RH .
-
Catalytic Oxidation of Toluene
- Application : Catalytic oxidation is an effective technology for toluene degradation as it oxidizes it to CO2 and does not deliver other pollutants to the environment .
- Method : Various factors that influence the catalytic activities, such as morphology and structure, preparation methods, specific surface area, relative humidity, and coke formation, are discussed .
- Results : This paper highlights the recent progressive advancement of the catalysts for toluene oxidation .
-
Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis
- Application : Trifluoromethyl sulfonyl chloride (CF 3 SO 2 Cl 1b) has been known as a useful source for the CF 3 radical .
- Method : Direct C–H trifluoromethylation of enamides 7 with CF 3 SO 2 Cl 1b by photoredox catalysis .
- Results : This is an intriguing reaction from the aspect of functionalization of enamides .
-
Trifluorotoluene as a Synthetic Intermediate
- Application : Trifluorotoluene is used as a synthetic intermediate in the production of pesticides and pharmaceuticals . A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is the precursor to the herbicide fluometuron .
- Method : Trifluorotoluene is synthesized via nitration followed by reduction to meta-H2NC6H4CF3 .
- Results : The resulting 3-aminobenzotrifluoride is then converted to the herbicide fluometuron .
-
Trifluorotoluene as a Low Toxicity Alternative to Dichloromethane
- Application : Trifluorotoluene is similar to dichloromethane in standard acylation, tosylation, and silylation reactions . It is used as a solvent in mild Lewis-acid catalyzed reactions, such as the Friedel-Crafts preparations .
- Method : Trifluorotoluene is used as a solvent in various organic reactions .
- Results : Trifluorotoluene has been found to be a useful alternative to dichloromethane, especially when conditions require higher boiling solvents .
Future Directions
The trifluoromethyl group, which is present in “2-(Trifluoromethylthio)toluene”, is gaining importance in various fields such as pharmaceuticals, agrochemicals, and materials . This suggests that research and development involving “2-(Trifluoromethylthio)toluene” and similar compounds will continue to be a significant area of focus in the future .
properties
IUPAC Name |
1-methyl-2-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3S/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOBUJQKSMQKPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541065 |
Source


|
| Record name | 1-Methyl-2-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethylthio)toluene | |
CAS RN |
1736-75-0 |
Source


|
| Record name | 1-Methyl-2-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

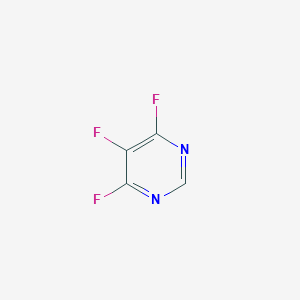
![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)
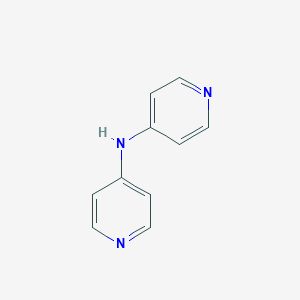

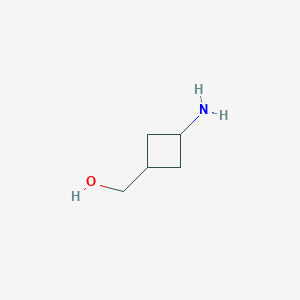
![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)
